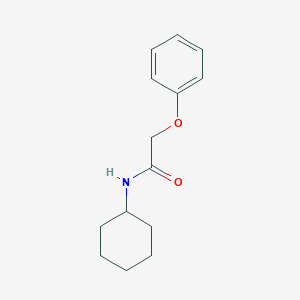

N-cyclohexyl-2-phenoxyacetamide

Description

Contextualization within Phenoxyacetamide Derivatives

N-cyclohexyl-2-phenoxyacetamide is a member of the larger class of compounds known as phenoxyacetamide derivatives. This structural core has garnered significant attention in chemical and pharmaceutical research due to its presence in a wide array of biologically active molecules. tandfonline.com The phenoxyacetamide scaffold is recognized for its versatility and has been incorporated into compounds investigated for a diverse range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial effects. tandfonline.comontosight.airesearchgate.net

Research into various substituted phenoxyacetamides has demonstrated that the nature and position of substituents on both the phenoxy ring and the amide nitrogen can significantly influence the compound's biological profile. tandfonline.comresearchgate.net For instance, studies on different series of these derivatives have explored their potential as insecticidal agents and as inhibitors of specific enzymes like the SARS-CoV-2 main protease. tandfonline.comnih.gov The extensive investigation into this class of compounds highlights their importance as a foundational structure in the design and development of new chemical entities. researchgate.net

Role of the Cyclohexyl and Phenoxy Moieties in Chemical Structure and Potential Reactivity

The chemical nature and potential activity of this compound are intrinsically linked to the contributions of its two primary functional components: the phenoxy group and the cyclohexyl ring.

The Phenoxy Moiety: The terminal phenoxy group is often described as a "privileged scaffold" in medicinal chemistry, a term used for molecular frameworks that are capable of binding to multiple biological targets. nih.govnih.govmdpi.com This moiety is a common feature in numerous approved drugs. nih.govnih.gov Its importance often stems from its ability to engage in crucial intermolecular interactions with biological macromolecules, such as enzymes and receptors. Molecular docking studies on various phenoxy-containing compounds have revealed that this group can participate in hydrophobic interactions and hydrogen bonding. nih.govontosight.ai The phenoxy radical (C₆H₅–O•) is also a known reactive intermediate in various chemical processes, including combustion and the thermal decomposition of larger molecules like lignin. rsc.org

The Cyclohexyl Moiety: The inclusion of a cyclohexyl ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. iris-biotech.denih.gov This non-aromatic, aliphatic ring can influence a compound's potency, lipophilicity (fat solubility), metabolic stability, and conformational rigidity. researchgate.netpublish.csiro.au Replacing flatter aromatic rings with a three-dimensional cyclohexyl group can lead to improved binding with a biological target by providing a better fit into a protein's binding pocket. iris-biotech.de The cyclohexyl ring typically adopts a stable "chair" conformation, which can precisely orient the rest of the molecule's functional groups in space. nih.gov Derivatives containing a cyclohexyl nucleus have been synthesized and evaluated for various activities, including anti-inflammatory and analgesic properties. doaj.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(15-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWWLWGATIFQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356782 | |

| Record name | N-cyclohexyl-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303092-41-3 | |

| Record name | N-cyclohexyl-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclohexyl 2 Phenoxyacetamide and Its Analogs

Classical Amide Bond Formation Strategies

The construction of the amide bond in N-cyclohexyl-2-phenoxyacetamide is central to its synthesis. Traditional methods for achieving this transformation remain highly relevant and are widely employed.

Condensation Reactions for N-Substituted Acetamides

A primary and straightforward method for synthesizing this compound involves the direct condensation of phenoxyacetic acid and cyclohexylamine (B46788). This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or water-soluble versions such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction is often carried out in an inert solvent, such as dichloromethane (B109758) or dimethylformamide.

Alternatively, the acid chloride of phenoxyacetic acid, phenoxyacetyl chloride, can be reacted with cyclohexylamine. This method is highly efficient but may require a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Chloroacetylation and Phenoxide Displacement Pathways

An alternative two-step approach involves the initial chloroacetylation of cyclohexylamine, followed by displacement of the chloride with a phenoxide. In the first step, cyclohexylamine is treated with chloroacetyl chloride to yield N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with a sodium or potassium phenoxide, which displaces the chloride to form the final product. derpharmachemica.com

A novel series of related compounds, N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives, were synthesized through a similar pathway. doaj.org This involved the chloroacetylation of aromatic amines, which were then reacted with substituted phenols to yield the desired products. doaj.org

Rearrangement Reactions in this compound Synthesis

Rearrangement reactions offer an elegant and sometimes unexpected route to this compound and its analogs. The Chapman rearrangement, a thermal or base-catalyzed intramolecular migration of an aryl group from an oxygen atom to a nitrogen atom in an N-aryl imidate, is a notable example. researchgate.net While not a direct synthesis of this compound itself, it provides a pathway to structurally related N,N-diarylbenzamides. researchgate.net

A related phenomenon, the Smiles rearrangement, has been utilized in the synthesis of N-substituted anilines from phenols, which are versatile intermediates. derpharmachemica.com This rearrangement involves the intramolecular nucleophilic aromatic substitution of an activated aryl ether. Recently, a novel method for preparing 7-aminochrysin derivatives, which are diphenylamine-type compounds, was developed via the Smiles rearrangement. researchgate.net

Multicomponent Reactions (MCRs) for Diverse this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been employed for the synthesis of α-acylamino carboxamide adducts. frontiersin.orgnih.gov

The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. frontiersin.orgchemspider.comorgsyn.org For the synthesis of this compound, this would involve the reaction of phenoxyacetic acid, an aldehyde (like formaldehyde), an amine, and cyclohexyl isocyanide. This approach allows for the rapid generation of a library of diverse this compound analogs by varying the starting components. For instance, using different aldehydes, amines, or substituted phenoxyacetic acids can lead to a wide range of structurally diverse molecules. The Ugi reaction has been used to synthesize a variety of compounds, including N-cyclohexyl-N-(1-cyclohexyl-4-tosyl-1H-imidazol-5-yl)pent-4-enamide. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. beilstein-journals.org This includes the use of safer solvents, reducing energy consumption, and improving atom economy.

Solvent-Free or Environmentally Benign Solvent Approaches

Solvent-free reaction conditions represent a significant advancement in green chemistry. These reactions are often facilitated by grinding the reactants together, sometimes with a catalyst, or by using microwave irradiation to provide the necessary energy. sigmaaldrich.cn A metal-free and solvent-free synthesis of N-arylacetamides has been developed using the amination of aryltriazenes with acetonitrile. arabjchem.org

Where solvents are necessary, the focus is on using environmentally benign options such as water, ethanol, or supercritical carbon dioxide. For instance, a solvent- and metal-free process for the synthesis of α-ketoamides has been reported, which proceeds via the in situ formation of aryl ketones followed by amidation. nih.gov Researchers are also exploring techniques like microwave-assisted synthesis and solvent-free reactions to produce compounds like N-Cyclohexyl-2-benzothiazole sulfenamide (B3320178) more efficiently and with less environmental impact. atamanchemicals.com The use of rhodium-catalyzed reactions has also been explored for the chemoselective synthesis of chalcone (B49325) and benzofuran (B130515) frameworks from N-phenoxyacetamides in a solvent-controlled manner. researchgate.net

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering substantial benefits over conventional heating methods. ajchem-a.com This approach utilizes microwave radiation to heat reaction mixtures directly and efficiently, leading to a significant reduction in reaction times, often from hours to mere minutes, along with improved product yields and cleaner reaction profiles. ajchem-a.compsu.edu The application of microwave chemistry is particularly prominent in medicinal chemistry for the rapid generation of compound libraries and the synthesis of bioactive molecules, including N-heterocycles and other scaffolds. rsc.orgnih.gov

The synthesis of N-substituted acetamide (B32628) derivatives, a core structure in many pharmacologically active compounds, has been shown to be highly amenable to microwave irradiation. Specifically, for derivatives analogous to this compound, the synthesis typically involves the reaction of a phenol (B47542) with an N-substituted-2-chloroacetamide in the presence of a base. psu.edu Microwave irradiation dramatically accelerates this nucleophilic substitution reaction.

Research into analogous structures, such as substituted benzo[b] sigmaaldrich.cnresearchgate.netoxazin-3(4H)-ones, which are synthesized from N-substituted 2-chloroacetamides and substituted phenols, highlights the efficiency of this method. psu.edu In these syntheses, reactions that required 2-10 hours under conventional reflux conditions were completed in just 3-15 minutes under microwave irradiation, with moderate to excellent yields. psu.edu The choice of base and solvent system is crucial; systems such as cesium carbonate (Cs2CO3) in dimethylformamide (DMF) have been found to be particularly effective for the cyclization step, which follows the initial substitution. psu.edu DMF is a common solvent in microwave chemistry due to its high dielectric constant, which allows for efficient absorption of microwave energy and rapid heating. nih.gov

The general advantages of microwave-assisted synthesis over conventional heating are clearly demonstrated in the preparation of these acetamide derivatives. The following table provides a comparative overview based on findings from analogous syntheses. psu.eduresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative N-substituted Phenoxyacetamide Derivative

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 3–10 hours | 5–15 minutes |

| Typical Yield | 65–88% | 82–95% |

| Heating Source | Oil Bath / Heating Mantle | Microwave Reactor |

| Temperature Control | Less precise, potential for localized overheating | Precise, uniform heating |

| Reaction Conditions | Reflux at 80-120°C | Irradiation at 120°C |

Detailed Research Findings

Studies on the synthesis of various heterocyclic and acyclic compounds under microwave irradiation provide detailed insights applicable to this compound derivatives. For instance, the synthesis of 2H-chromene derivatives using microwave assistance was completed in 8-10 minutes at 120°C in DMF, yielding pure products in high yields (up to 97%). mdpi.com This demonstrates the capacity of microwave energy to drive reactions to completion rapidly and cleanly. mdpi.com

Similarly, research on the synthesis of N-cyclohexyl-1,2,4-oxadiazole derivatives, which also contain a cyclohexylamide-like moiety, employed focused microwave irradiation in DMF to achieve yields between 61% and 81% in just 10 minutes. researchgate.netfigshare.com This further underscores the utility of microwave technology for rapidly assembling molecules containing the N-cyclohexyl group. The efficiency of MAOS stems from the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid, uniform heating that minimizes the formation of by-products often seen with conventional methods. ajchem-a.compsu.edu The combination of a polar solvent like DMF and a suitable base like potassium carbonate or cesium carbonate creates an effective system for these types of substitution reactions under microwave conditions. psu.edu

Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclohexyl 2 Phenoxyacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopyrsc.orgnp-mrd.org

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For N-cyclohexyl-2-phenoxyacetamide, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysisnp-mrd.orgontosight.ai

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. Analysis, typically conducted in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d6), reveals signals corresponding to the cyclohexyl, phenoxy, and amide functional groups. beilstein-journals.org A 1D ¹H NMR spectrum was recorded at 600 MHz in DMSO, providing key structural data. bmrb.io

The protons on the aromatic ring of the phenoxy group typically appear as multiplets in the downfield region (around 6.9-7.3 ppm). The methylene (B1212753) protons (O-CH₂) adjacent to the phenoxy group are observed as a singlet at approximately 4.5 ppm. The N-H proton of the amide linkage gives rise to a doublet around 7.8 ppm, with the splitting caused by coupling to the adjacent cyclohexyl proton. The cyclohexyl protons themselves produce a complex series of multiplets in the upfield region (typically 1.0-3.7 ppm). beilstein-journals.orgscienceopen.com The presence of rotamers, due to restricted rotation around the amide bond, can sometimes lead to two sets of signals for nearby protons at room temperature. beilstein-journals.org

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 7.28 | t | Ar-H (meta) |

| ~ 6.94 | t | Ar-H (para) |

| ~ 6.90 | d | Ar-H (ortho) |

| ~ 7.80 | d | N-H (amide) |

| ~ 4.50 | s | O-CH₂ |

| ~ 3.65 | m | N-CH (cyclohexyl) |

| ~ 1.0 - 1.8 | m | CH₂ (cyclohexyl) |

Note: Data is compiled from typical chemical shift ranges and specific data for related compounds. Exact values can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisnp-mrd.orgnih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group is characteristically found in the highly deshielded region of the spectrum, often around 168 ppm. The carbons of the phenoxy group typically appear between 114 and 158 ppm. The carbon of the O-CH₂ group is found at approximately 67 ppm. The carbons of the cyclohexyl ring are observed in the upfield region, generally between 24 and 49 ppm. tandfonline.com For the related compound N-cyclohexyl-2-oxo-2-phenylacetamide, the carbonyl carbons appear at 163.7 ppm and 189.9 ppm, while the cyclohexyl carbons range from 24.6 to 48.6 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~ 168.0 | C=O (amide) |

| ~ 157.5 | Ar-C (C-O) |

| ~ 129.5 | Ar-C (meta) |

| ~ 121.0 | Ar-C (para) |

| ~ 114.8 | Ar-C (ortho) |

| ~ 67.2 | O-CH₂ |

| ~ 48.5 | N-CH (cyclohexyl) |

| ~ 32.8 | CH₂ (cyclohexyl) |

| ~ 25.5 | CH₂ (cyclohexyl) |

| ~ 24.7 | CH₂ (cyclohexyl) |

Note: These are representative or predicted values. Actual experimental values may differ.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysisontosight.ainih.gov

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound shows several key absorption bands. A strong band corresponding to the C=O stretching of the amide group (Amide I band) is typically observed around 1650-1680 cm⁻¹. researchgate.net The N-H stretching vibration appears as a sharp band in the region of 3280-3350 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring are seen just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl and methylene groups appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage results in strong bands in the 1250-1000 cm⁻¹ region. nist.govnist.gov

Raman spectroscopy provides complementary information. Symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum. The symmetric stretching of the aromatic ring is expected to produce a strong Raman band. researchgate.net The C≡N group, if present in a molecule, shows a distinct vibrational mode around 2100-2300 cm⁻¹, which is sensitive to its electronic environment. researchgate.net

Table 3: Key IR Absorption Bands for this compound and Related Structures

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Source |

|---|---|---|---|

| 3285 | Strong, Sharp | N-H Stretch | researchgate.net |

| 3050 | Medium | Aromatic C-H Stretch | researchgate.net |

| 2930 | Strong | Aliphatic C-H Stretch | researchgate.net |

| 1680 | Strong | C=O Stretch (Amide I) | researchgate.net |

| ~1540 | Medium | N-H Bend (Amide II) | |

| ~1240 | Strong | Asymmetric C-O-C Stretch |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysisnih.govbenchchem.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₄H₁₉NO₂), the expected monoisotopic mass is approximately 233.14 Da.

In high-resolution mass spectrometry (HRMS), the compound would be expected to show a prominent molecular ion peak, often as an adduct such as [M+H]⁺ at m/z 234.15, [M+Na]⁺ at m/z 256.13, or [M-H]⁻ at m/z 232.13. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would include:

Alpha-cleavage: Breakage of the bond between the carbonyl group and the methylene bridge, or the bond between the nitrogen and the cyclohexyl group.

McLafferty rearrangement: If sterically possible, though less common for this structure.

Cleavage of the amide bond: This is a very common fragmentation, leading to ions corresponding to the cyclohexyl amine portion and the phenoxyacetyl portion.

Loss of the phenoxy group: Fragmentation can lead to the loss of a C₆H₅O• radical.

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 233 | [C₁₄H₁₉NO₂]⁺ (Molecular Ion) |

| 135 | [C₈H₇O₂]⁺ (Phenoxyacetyl cation) |

| 99 | [C₆H₁₁NH]⁺ (Cyclohexylamino cation) |

| 94 | [C₆H₅OH]⁺ (Phenol radical cation) |

X-ray Crystallography of this compound and Related Compoundsbenchchem.comevitachem.com

For instance, studies on N-substituted phenylglyoxamides and phenoxyacetamides reveal common structural motifs. nih.gov The cyclohexane (B81311) ring consistently adopts a stable chair conformation. nih.gov A crucial feature in the crystal packing of these amides is the formation of intermolecular hydrogen bonds. Typically, the amide proton (N-H) acts as a hydrogen bond donor, while a carbonyl oxygen (C=O) acts as an acceptor, linking molecules into chains or more complex networks. nih.gov

Determination of Crystal System and Unit Cell Parameters

The analysis of a related compound, N-cyclohexyl-2-oxo-2-phenylacetamide , provides a clear example of how crystallographic parameters are determined. nih.gov Single crystals were grown and analyzed by X-ray diffraction, revealing the crystal system and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice. nih.gov

Table 5: Crystal Data and Structure Refinement for N-Cyclohexyl-2-oxo-2-phenylacetamide

| Parameter | Value |

|---|---|

| Compound | N-Cyclohexyl-2-oxo-2-phenylacetamide |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0969 (12) |

| b (Å) | 26.550 (5) |

| c (Å) | 7.9250 (16) |

| β (°) | 108.01 (3) |

| Volume (ų) | 1219.2 (4) |

| Z (molecules/cell) | 4 |

Source: Data from the crystallographic study of N-Cyclohexyl-2-oxo-2-phenylacetamide. nih.gov

This data allows for the complete reconstruction of the three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and intermolecular interactions that govern its physical properties.

Analysis of Molecular Conformation, including Torsion Angles.

No published data is available for this compound.

For related compounds, such as N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide, the cyclohexyl ring is known to adopt a stable chair conformation. researchgate.net The relative orientation of the molecular fragments would be defined by several key torsion angles, which can only be determined through experimental methods like X-ray crystallography or advanced computational modeling. Without experimental data, a quantitative analysis is not possible.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks.

No published data is available for this compound.

It is anticipated that the primary intermolecular interaction would be a hydrogen bond between the amide proton (N-H) as the donor and the carbonyl oxygen (C=O) of an adjacent molecule as the acceptor. This is a common and strong interaction in secondary amides. In the crystal structure of the related molecule N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide, molecules are indeed connected into chains via this type of N—H···O hydrogen bonding. researchgate.net The possibility of weaker intramolecular or intermolecular C-H···O or C-H···π interactions also exists, but their presence and geometry cannot be confirmed without a solved crystal structure.

Elucidation of Crystal Packing and Supramolecular Assembly in the Solid State.

No published data is available for this compound.

The crystal packing and resultant supramolecular assembly are a direct consequence of the molecule's conformation and the hydrogen bonding networks it forms. Based on observations from similar structures, it is plausible that the anticipated N—H···O hydrogen bonds would link the molecules into one-dimensional chains or tapes. nih.govresearchgate.net The packing of these chains would then be governed by weaker van der Waals forces, with the bulky cyclohexyl and phenoxy groups arranging to maximize packing efficiency. However, the specific symmetry, unit cell dimensions, and packing motifs remain unknown.

Computational Chemistry and Theoretical Investigations of N Cyclohexyl 2 Phenoxyacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying transition metal complexes and organic molecules. nsf.gov It offers a favorable balance between computational cost and accuracy, making it suitable for predicting a wide range of molecular properties. nsf.govarxiv.org Methods like B3LYP are commonly used, often paired with basis sets such as 6-311++G(d,p), to perform these calculations. als-journal.comnih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like N-cyclohexyl-2-phenoxyacetamide, which contains multiple rotatable bonds, this involves a conformational analysis to identify the lowest energy conformer.

DFT calculations are used to optimize the molecular geometry, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov These theoretical values can then be compared with experimental data, for instance, from X-ray crystallography, to validate the chosen computational method. als-journal.comresearchgate.net For example, studies on similar molecules have shown that bond lengths calculated by DFT typically show excellent agreement with experimental values, often with discrepancies of only a few hundredths of an angstrom. als-journal.com

Table 1: Representative Calculated vs. Experimental Geometric Parameters for a Similar Molecular Scaffold Note: This table presents typical data for analogous structures as found in the literature; specific experimental data for this compound was not available in the searched sources.

| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (X-ray) |

| Bond Length | C=O | 1.23 Å | 1.22 Å |

| Bond Length | C-N (amide) | 1.35 Å | 1.34 Å |

| Bond Length | C-O (ether) | 1.37 Å | 1.36 Å |

| Bond Angle | O=C-N | 122.5° | 122.0° |

| Dihedral Angle | C-O-C-C | 178.5° | 179.0° |

This interactive table is based on representative findings from computational studies on related organic molecules. als-journal.comresearchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are widely used to determine the energies of these orbitals and visualize their spatial distribution. als-journal.comhrpub.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO would likely be distributed across the acetamide (B32628) carbonyl group. hrpub.org This distribution dictates how the molecule interacts with other reagents. d-nb.info

Table 2: Representative Frontier Molecular Orbital Data Note: The values below are illustrative for a molecule of this class, based on DFT calculations reported in the literature.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Associated with the π* orbital of the carbonyl group |

| HOMO | -6.0 | Associated with the π orbitals of the phenoxy ring |

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicates high kinetic stability |

This interactive table is based on representative findings from computational studies. nih.govnih.govresearchgate.net

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical Infrared (IR) spectrum can be generated. als-journal.com This calculated spectrum can be compared with experimental data to aid in the assignment of vibrational bands to specific functional groups. hrpub.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These theoretical predictions are invaluable for confirming the structure of a synthesized compound and for assigning signals in complex experimental spectra. als-journal.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.govhrpub.org

Table 3: Representative Predicted vs. Experimental Spectroscopic Data Note: This table shows typical correlations found in DFT studies of similar molecules.

| Spectroscopy | Feature | Predicted Value (DFT) | Experimental Value |

| IR | C=O Stretch | 1685 cm⁻¹ | 1670 cm⁻¹ |

| IR | N-H Stretch | 3350 cm⁻¹ | 3330 cm⁻¹ |

| ¹³C NMR | C=O Carbon | 170.2 ppm | 169.5 ppm |

| ¹H NMR | N-H Proton | 7.8 ppm | 7.5 ppm |

| UV-Vis | λ_max | 275 nm | 272 nm |

This interactive table is based on representative findings from computational studies on related organic molecules. als-journal.comnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. als-journal.comresearchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are extremely useful for identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting its interaction with other chemical species. nih.gov

Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In this compound, this would be concentrated around the oxygen atom of the carbonyl group.

Blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. This is typically found around the acidic hydrogen atoms, such as the amide N-H.

Green regions represent neutral potential.

This analysis provides crucial insights into intermolecular interactions, including hydrogen bonding. nih.gov

Mechanistic Studies of Chemical Reactions Involving Phenoxyacetamide Scaffolds using DFT

The phenoxyacetamide group is not merely a structural component; it often functions as a versatile directing group in transition-metal-catalyzed reactions. pkusz.edu.cnresearchgate.net DFT studies have been instrumental in elucidating the complex mechanisms of these transformations, particularly in rhodium(III)-catalyzed C-H activation reactions. acs.orgnih.govresearchgate.net

These reactions are powerful methods for forming new C-C and C-heteroatom bonds. researchgate.net The oxyacetamide group can act as a multitasking functional group that directs the metal catalyst to a specific C-H bond, participates in the reaction through its inherent redox properties, and can be incorporated into the final product. pkusz.edu.cn

In the context of rhodium-catalyzed reactions of N-phenoxyacetamides, DFT studies have revealed detailed mechanistic pathways:

C-H Activation: The reaction often begins with the coordination of the amide oxygen to the rhodium center, followed by the cleavage of an ortho C-H bond on the phenoxy ring to form a six-membered rhodacycle intermediate. researchgate.net

Substrate Insertion: This intermediate then reacts with other substrates, such as alkynes or alkenes, which insert into the Rh-C bond. acs.orgacs.org

Reductive Elimination/Further Transformation: The subsequent steps can be complex and are highly dependent on the specific substrates and reaction conditions. DFT calculations have been used to compare different possible pathways, such as those involving Rh(III) or Rh(V) intermediates. acs.orgnih.govrsc.org For example, in reactions with alkynes, the C-O bond-forming reductive elimination can occur simultaneously with the cleavage of the O-N bond of the directing group. acs.orgresearchgate.net

By comparing the calculated energy barriers for different potential pathways, computational chemists can explain observed product distributions, regioselectivity, and chemoselectivity, providing a deep, predictive understanding of the reaction mechanism. nsf.govacs.org

Understanding Selectivity in C-H Activation/Cycloaddition Reactions

Computational studies, particularly Density Functional Theory (DFT), have become instrumental in elucidating the mechanisms and selectivity of complex organic reactions. In the context of this compound and related N-phenoxyacetamides, understanding the regioselectivity and stereoselectivity in transition-metal-catalyzed C-H activation/cycloaddition reactions is crucial for synthetic applications.

The selectivity in these reactions is often governed by subtle energetic differences between various possible transition states. Factors such as steric hindrance and electronic effects play a dominant role. For example, in the annulation of benzamide (B126) derivatives with allenes, DFT studies have shown that both regio- and stereoselectivity are determined during the allene (B1206475) carborhodation step, with steric hindrance being the primary influencing factor. acs.org The nature of the directing group on the amide is also critical. The replacement of one directing group for another (e.g., OPiv for OMe) can alter the stability of intermediates and change the reaction's chemoselectivity. acs.org

The concept of a directing group is central to achieving site-selective C-H activation. nih.gov These groups coordinate to the metal catalyst, bringing it into proximity with a specific C-H bond. Computational models help in understanding the geometry of these coordination complexes and the energetic barriers for the C-H cleavage step. acs.orgacs.org In some cases, dual directing groups can be employed to achieve more complex transformations, and computational studies are key to unraveling the cooperative effects and novel mechanistic pathways, such as a hydroxyl group-assisted MIII-MV-MIII pathway. acs.org

The table below summarizes key computational findings regarding factors influencing selectivity in related C-H activation reactions.

| Reaction Type | Key Factor Influencing Selectivity | Computational Insight | Relevant Compounds |

| Rh(III)-Catalyzed C-H Activation/Cycloaddition | Steric Repulsion in Intermediates | A conformer that minimizes steric repulsion between the Cp* ligand and the substrate is highly favored for the β-carbon elimination step. nih.gov | N-Phenoxyacetamide, Cyclopropenes |

| Rh(III)-Catalyzed Annulation | Steric Hindrance during Carborhodation | The steric bulk of the substituents on the allene determines the regio- and stereochemical outcome. acs.org | N-pivaloyloxy benzamide, Cyclohexylallene |

| Rh(III)-Catalyzed Annulation | Nature of the Directing Group | Substitution of the directing group (e.g., OPiv with OMe) affects the stability of key intermediates, thereby controlling chemoselectivity. acs.org | N-methoxy benzamide, Cyclohexylallene |

| Rh(III)-Catalyzed C-H Olefination | Steric Interactions in Migratory Insertion | Unfavorable steric interactions between substrate substituents and the axial carbonyl ligand of the Ru-catalyst lead to high (Z)-selectivity. marquette.edu | Phenols, Ketones |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules and their interactions with the surrounding environment over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, solvation, and potential interactions with biological macromolecules.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. plos.org This allows for the exploration of the potential energy surface and the identification of stable conformations and the transitions between them. For a molecule like this compound, which possesses several rotatable bonds, MD simulations can map out the accessible conformational space and determine the relative populations of different conformers in various solvents.

Furthermore, MD simulations are valuable for predicting various thermophysical properties of materials. By simulating the system at different temperatures, properties like the glass transition temperature can be calculated, which is crucial for understanding the behavior of polymeric materials. chemrxiv.org Similarly, simulations can shed light on the structure and dynamics of the compound in mixtures or at interfaces, for instance, revealing how it might arrange itself at an electrochemical interface. rsc.org

The table below outlines the potential applications of MD simulations in studying this compound.

| Area of Investigation | Information Gained from MD Simulations | Example Application |

| Conformational Analysis | Identification of low-energy conformers, rotational barriers, and flexibility of the cyclohexyl and phenoxyacetamide moieties. | Understanding the predominant shapes the molecule adopts in solution. |

| Solvation Dynamics | Structure of the solvent shell around the molecule and the dynamics of solvent exchange. | Predicting solubility and partitioning behavior. |

| Ligand-Protein Binding | Stability of the binding pose, key intermolecular interactions (hydrogen bonds, hydrophobic contacts), and the role of water. nih.gov | Elucidating the mechanism of action if the compound has biological activity. |

| Interfacial Behavior | Orientation and ordering of molecules at interfaces, such as a lipid bilayer or an electrode surface. rsc.org | Predicting membrane permeability or electrochemical properties. |

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding and intermolecular interactions within a molecular system. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. This localization allows for a detailed analysis of donor-acceptor interactions, which are fundamental to understanding intermolecular forces and charge transfer phenomena. numberanalytics.com

For this compound, NBO analysis can quantify the strength of various intermolecular interactions, particularly hydrogen bonding. The amide group (-C(O)NH-) is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). NBO analysis can identify the specific donor and acceptor orbitals involved in a hydrogen bond and calculate the stabilization energy (E(2)) associated with this interaction using second-order perturbation theory. uni-muenchen.denumberanalytics.com This energy term quantifies the delocalization of electron density from a filled donor NBO (like a lone pair on an oxygen atom) to an empty acceptor NBO (like the antibonding orbital of the N-H bond). Such analyses have been used to confirm and quantify the strength of intermolecular hydrogen bonds in various systems. nih.gov

Charge transfer is a key aspect of many chemical and biological processes. nih.gov NBO analysis can pinpoint the specific orbitals involved in charge transfer between molecules. By examining the delocalization of electron density from the NBOs of one molecule to the NBOs of another, the extent and nature of charge transfer can be quantified. researchgate.net This is particularly relevant for understanding the formation of charge-transfer complexes, where an electron donor molecule interacts with an electron acceptor.

The table below details the insights that NBO analysis can provide for this compound.

| NBO Analysis Application | Key Parameters Calculated | Interpretation |

| Hydrogen Bond Analysis | Stabilization energy E(2) between a lone pair donor NBO and an N-H or C-H antibonding acceptor NBO. nih.gov | Quantifies the strength and directionality of intermolecular and intramolecular hydrogen bonds. |

| Charge Distribution | Natural atomic charges on each atom. | Provides a detailed picture of the electrostatic potential and identifies polar regions of the molecule. |

| Donor-Acceptor Interactions | E(2) values for delocalization from filled (donor) to empty (acceptor) NBOs. numberanalytics.com | Identifies and ranks the energetic importance of all intermolecular and intramolecular electronic interactions. |

| Analysis of Charge Transfer | Occupancy changes in NBOs upon complex formation; E(2) for intermolecular delocalizations. researchgate.net | Quantifies the amount of electron density transferred between interacting molecules and identifies the pathways of transfer. |

Reactivity and Chemical Transformations of N Cyclohexyl 2 Phenoxyacetamide

Derivatization Strategies via Nucleophilic Reactions

Nucleophilic reactions are a cornerstone of synthetic organic chemistry and provide a direct route to modify the core structure of N-cyclohexyl-2-phenoxyacetamide. These reactions can target the functional groups present in the molecule, as well as the aliphatic and aromatic rings.

The amide bond in this compound is generally stable but can be hydrolyzed under acidic or basic conditions to yield cyclohexylamine (B46788) and phenoxyacetic acid. While this represents a degradation pathway, the reverse reaction, amidation, is a key strategy for the synthesis of this compound and its analogues. For instance, the synthesis of a related compound, N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide, is achieved by the reaction of cyclohexylamine with 2-(4-formyl-2-methoxyphenoxy)acetic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This approach can be broadly applied to synthesize a library of derivatives by varying the phenoxyacetic acid component.

The table below summarizes common amidation and esterification reactions applicable to the synthesis and derivatization of this compound and its functionalized analogues.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Amidation | Carboxylic acid, Amine, DCC, DMAP | Amide | nih.gov |

| Esterification (Fischer) | Carboxylic acid, Alcohol, Acid catalyst | Ester | organic-chemistry.org |

| Esterification (Steglich) | Carboxylic acid, Alcohol, DCC, DMAP | Ester | organic-chemistry.org |

| Amide Hydrolysis | Strong acid or base, Heat | Carboxylic acid and Amine | evitachem.com |

This table is interactive. Click on the headers to sort.

The cyclohexyl and phenoxy rings of this compound offer further opportunities for derivatization.

Cyclohexyl Moiety: Nucleophilic substitution reactions on an unsubstituted cyclohexane (B81311) ring are not feasible. However, if the cyclohexyl ring bears a leaving group, such as a halide or a tosylate, it can undergo SN2 reactions. The stereochemical outcome of these reactions is highly dependent on the conformation of the ring, with the reaction proceeding when the leaving group is in an axial position to allow for proper orbital overlap for the incoming nucleophile. libretexts.orgslideshare.net For instance, the cis isomer of a 4-tert-butylcyclohexyl bromide reacts significantly faster than the trans isomer with sodium thiophenate. slideshare.net This highlights the importance of stereochemistry in the reactivity of substituted cyclohexyl systems.

Phenoxy Moiety: The phenoxy group, being an aromatic ring, is susceptible to electrophilic aromatic substitution rather than nucleophilic substitution, unless activated by strong electron-withdrawing groups. However, modifications can be introduced on the phenol (B47542) starting material before its coupling to the acetamide (B32628) side chain. For example, functional groups like formyl or nitro groups can be introduced onto the phenol ring. researchgate.net The formyl group, for instance, can then be a handle for further reactions such as oxidation to a carboxylic acid or reduction to an alcohol.

The following table outlines potential modifications to the cyclohexyl and phenoxy moieties.

| Moiety | Reaction Type | Reagents | Potential Products | Reference |

| Cyclohexyl (with leaving group) | SN2 | Nucleophiles (e.g., N3-, CN-, RS-) | Substituted cyclohexyl derivatives | libretexts.org |

| Phenoxy (on precursor phenol) | Electrophilic Aromatic Substitution | HNO3/H2SO4 | Nitro-substituted phenoxy derivatives | researchgate.net |

| Phenoxy (on precursor phenol) | Vilsmeier-Haack Reaction | POCl3, DMF | Formyl-substituted phenoxy derivatives |

This table is interactive. Click on the headers to sort.

Carbon-Hydrogen (C-H) Activation and Cycloaddition Reactions of Phenoxyacetamide Analogues

Modern synthetic methods, such as transition metal-catalyzed C-H activation, have emerged as powerful tools for the functionalization of otherwise inert C-H bonds. The phenoxyacetamide scaffold has proven to be an excellent substrate for such reactions, particularly with rhodium(III) catalysts. The amide oxygen and the ether oxygen can act as a bidentate directing group, facilitating the ortho-C-H activation of the phenoxy ring.

This strategy has been employed in a variety of transformations, including the synthesis of complex heterocyclic structures. For example, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by coupling with various partners like alkynes and alkenes has been reported. These reactions can lead to the formation of new C-C and C-N bonds in a highly regioselective manner.

Furthermore, N-phenoxyacetamides have been utilized in cycloaddition reactions. For instance, Rh(III)-catalyzed [4+3] annulation of N-phenoxyacetamides with α,β-unsaturated aldehydes has been developed for the synthesis of seven-membered heterocyclic rings. In these reactions, the N-phenoxyacetamide acts as a four-atom synthon.

While these reactions have been demonstrated on N-phenoxyacetamide analogues, the principles are directly applicable to this compound. The cyclohexyl group is not expected to interfere with the C-H activation at the phenoxy ring, allowing for the synthesis of a wide range of complex molecules based on this scaffold.

Stereochemical Aspects in Reactions of this compound

The presence of a cyclohexyl group and the potential for creating new stereocenters during reactions make the stereochemistry of this compound an important consideration.

The cyclohexane ring exists in a chair conformation, and substituents can occupy either axial or equatorial positions. The relative stability of these conformers and the stereochemical course of reactions on the ring are well-established. As mentioned earlier, SN2 reactions on a substituted cyclohexyl ring are highly dependent on the conformation of the leaving group. libretexts.orgslideshare.net

If a chiral center is present on the cyclohexyl ring or is introduced during a reaction, diastereomers can be formed. The control of diastereoselectivity is a key challenge in synthetic chemistry. For reactions involving the creation of new stereocenters, the existing chirality in the molecule can influence the stereochemical outcome of the reaction, a phenomenon known as asymmetric induction. msu.edu

In the context of cross-coupling reactions, stereospecific methods have been developed for nitrogen-containing stereocenters. For instance, palladium-catalyzed Stille cross-coupling reactions using cyclohexyl spectator ligands on organotin nucleophiles allow for the stereospecific transfer of a nitrogen-containing alkyl unit. nih.gov This type of methodology could potentially be applied to derivatives of this compound to control the stereochemistry at a carbon atom adjacent to the nitrogen.

Furthermore, if a racemic mixture of a chiral derivative of this compound is synthesized, chiral resolution techniques, such as chiral chromatography, can be employed to separate the enantiomers. lcms.cz The development of stereoselective syntheses or efficient resolution methods is crucial for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Catalytic Applications of this compound and its Metal Complexes

While this compound is primarily explored as a scaffold for derivatization, it and its derivatives also have the potential for applications in catalysis. The amide and ether oxygen atoms, as well as the nitrogen atom, can act as coordination sites for metal ions.

The formation of metal complexes with this compound or its functionalized analogues could lead to new catalysts. For example, chiral derivatives of this compound could be used as ligands in asymmetric catalysis. The synthesis of chiral salen transition metal complexes and their application in stereoselective reactions is a well-established field, and similar principles could be applied to ligands derived from this compound. bohrium.com

The field of catalytic metallodrugs, where metal complexes perform catalytic transformations inside biological systems, is a growing area of research. researchgate.net While speculative, appropriately designed metal complexes of this compound derivatives could potentially be explored for such applications.

Supramolecular Chemistry and Self Assembly of N Cyclohexyl 2 Phenoxyacetamide Systems

Analysis of Non-Covalent Interactions in Crystal Structures

The spatial arrangement of N-cyclohexyl-2-phenoxyacetamide in the solid state is a result of a complex network of non-covalent interactions. While a definitive crystal structure for this compound is not publicly available, analysis of closely related compounds allows for an in-depth understanding of the forces at play. These interactions are fundamental to the fields of crystal engineering and materials science. mdpi.comosti.govharvard.edu

Elucidation of Hydrogen Bonding Patterns (N-H···O)

A primary and highly directional interaction governing the self-assembly of this compound is the hydrogen bond between the amide proton (N-H) and a carbonyl oxygen (C=O). This interaction is a recurring motif in the crystal structures of similar amide-containing molecules. For instance, in the crystal structure of N-cyclohexyl-2-oxo-2-phenylacetamide, a closely related compound, molecules are linked by N-H···O hydrogen bonds, forming a one-dimensional chain. nih.gov This type of hydrogen bonding is also observed in N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide, where molecules are connected into chains via N-H···O hydrogen bonds. nih.gov

Below is a table detailing the hydrogen bond geometry found in the crystal structure of the analogous compound, N-cyclohexyl-2-oxo-2-phenylacetamide. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1···O1 | 0.88 | 2.02 | 2.863 (2) | 159 |

| Data from the crystallographic study of N-cyclohexyl-2-oxo-2-phenylacetamide. nih.gov |

Examination of van der Waals and π-π Stacking Interactions

The presence of the phenoxy group introduces the possibility of π-π stacking interactions. These occur when the electron-rich π-systems of aromatic rings align in a face-to-face or face-to-edge manner. mdpi.com Such interactions are a key factor in the stability of many organic crystals and biological systems. nih.gov While direct evidence for π-π stacking in this compound is not available, studies on other phenoxyacetamide derivatives show the importance of these interactions in their binding to biological targets. diva-portal.orgresearchgate.net The stability and geometry of these π-π stacking arrangements are influenced by a balance between attractive electrostatic and dispersion forces and Pauli repulsion. harvard.edu It is plausible that the phenoxy rings in crystalline this compound engage in such stacking, further stabilizing the supramolecular assembly.

Crystal Engineering and Design of Ordered Architectures

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. mdpi.comscispace.com The predictable nature of the N-H···O hydrogen bond in this compound makes it a prime candidate for crystal engineering studies. By systematically modifying the molecular structure, it is possible to influence the resulting supramolecular architecture.

For example, the introduction of substituents on the phenoxy ring could modulate π-π stacking interactions or introduce other non-covalent interactions, such as halogen bonding. This could lead to the formation of different polymorphs—crystals with the same chemical composition but different solid-state arrangements—or co-crystals with other molecules. The ability to control the crystal packing is of immense importance in the pharmaceutical industry, as different crystalline forms can exhibit different solubility, bioavailability, and stability.

The principles of crystal engineering could be applied to this compound to create materials with specific functionalities. By understanding and controlling the interplay of hydrogen bonding, π-π stacking, and van der Waals forces, it may be possible to design novel crystalline forms with tailored properties.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. diva-portal.org The specific binding and recognition of a guest by a host is known as molecular recognition. beilstein-journals.org The structure of this compound, with its potential for forming defined cavities and its array of functional groups, suggests its utility in this field.

While specific host-guest systems involving this compound have not been reported, the broader class of phenoxyacetamide derivatives has been explored for their molecular recognition capabilities, particularly in biological systems. mdpi.comnih.gov The amide and ether functionalities can act as hydrogen bond donors and acceptors, while the hydrophobic cyclohexyl and aromatic phenoxy groups can engage in van der Waals and π-π interactions with suitable guests.

The design of host molecules based on the this compound scaffold could lead to receptors for specific small molecules or ions. For instance, by incorporating this moiety into a larger macrocyclic structure, a cavity could be created that is pre-organized for binding a particular guest. The principles of host-guest chemistry are fundamental to the development of sensors, drug delivery systems, and catalysts. scispace.comnih.gov

Future Research Directions and Emerging Areas for N Cyclohexyl 2 Phenoxyacetamide

Development of Novel Synthetic Routes with Enhanced Efficiency

The classical synthesis of N-cyclohexyl-2-phenoxyacetamide typically involves the reaction of phenoxyacetic acid with cyclohexylamine (B46788). While effective, future research is likely to focus on developing more efficient, atom-economical, and environmentally benign synthetic methodologies.

One promising area is the exploration of catalytic methods. Transition-metal-catalyzed reactions, for instance, have emerged as powerful tools for creating amide bonds. researchgate.net Research into copper- or ruthenium-based catalysts for the direct amidation of nitriles or the dehydrogenative coupling of alcohols and amines could offer more direct and efficient pathways. researchgate.net For example, a one-pot synthesis of N-substituted amides from nitriles and primary amines has been demonstrated using a specific copper(II) catalyst in water, a green solvent. researchgate.net Another novel strategy involves the activation of amides with reagents like triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, which allows the amide to function as a direct alkylating agent, opening new synthetic possibilities. rsc.org The development of protocols for the synthesis of N-arylamides from nitriles via a hypervalent iodine-mediated rearrangement of amidines also presents an innovative approach. mdpi.com

Table 1: Comparison of Potential Synthetic Routes for Amides

| Method | Key Reagents/Catalysts | Conditions | Advantages | Potential for this compound |

|---|---|---|---|---|

| Amide Activation | Tf₂O, 2-F-Py | One-pot | Utilizes amides as direct alkylating agents. rsc.org | Could enable novel transformations starting from the amide. |

| Nitrile Conversion | Cu(2,3-tmtppa)₄ | Refluxing H₂O | One-pot, selective, uses a recyclable catalyst. researchgate.net | A greener, more direct route from phenoxyacetonitrile (B46853). |

| Amidine Rearrangement | PhINTs | 100 °C in toluene | High yields for N-arylamides from nitriles. mdpi.com | Applicable if starting from phenoxyacetonitrile and cyclohexylamine. |

| Smiles Rearrangement | Base | Controlled conditions | Provides a route to N-alkyl anilines from phenols. derpharmachemica.com | A multi-step, but potentially high-yielding, alternative pathway. |

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

Understanding and optimizing the synthesis of this compound can be greatly enhanced by employing advanced spectroscopic techniques for real-time reaction monitoring. These Process Analytical Technology (PAT) tools provide continuous data on reactant consumption, intermediate formation, and product generation without the need for offline sampling. rsc.orgmdpi.com

In-line Fourier Transform Infrared (FT-IR) spectroscopy is a powerful method for this purpose. rsc.org By inserting an Attenuated Total Reflectance (ATR) probe into the reaction vessel, chemists can track the disappearance of the carboxylic acid or other starting material peaks and the appearance of the characteristic amide bond vibrations in real-time. rsc.orgresearchgate.net This allows for precise determination of reaction endpoints and the study of reaction kinetics. Similarly, Raman and UV/Vis spectroscopy can be coupled for simultaneous monitoring, offering complementary information about the reaction progress. mdpi.comresearchgate.net

A particularly innovative approach is the use of benchtop Nuclear Magnetic Resonance (NMR) spectroscopy combined with hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE). acs.org This method can dramatically enhance NMR signals, allowing for the detection and monitoring of low-concentration species and reaction intermediates in real-time, which would be undetectable with standard benchtop NMR. acs.org Another emerging technique involves using simple camera technology to monitor colorimetric changes during amide bond formation, which can be correlated with reaction conversion. nih.gov

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Information Obtained | Advantages for Amide Synthesis Monitoring |

|---|---|---|---|

| In-line FT-IR (ATR) | Vibrational spectroscopy | Concentration of reactants, products, and intermediates. rsc.orgresearchgate.net | Non-invasive, real-time kinetic data, precise endpoint determination. rsc.org |

| Raman Spectroscopy | Light scattering | Chemical structure, concentration, and polymorphism. mdpi.comresearchgate.net | Complements IR, less interference from water, suitable for in-situ analysis. mdpi.com |

| Benchtop NMR with SABRE | Hyperpolarization of nuclear spins | Reaction mechanisms, selectivity, detection of low-concentration intermediates. acs.org | High sensitivity, detailed structural information in real-time. acs.org |

| Computer Vision/Colorimetry | Digital image analysis | Reaction progress based on color change of reagents/byproducts. nih.gov | Low-cost, non-contact, adaptable for automated systems. nih.gov |

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. For this compound, these computational tools offer powerful predictive capabilities. pku.edu.cnchemrxiv.org ML models can be trained to predict various outcomes of amide bond formation reactions, including reaction yields and the optimal reaction conditions. aiche.org

Researchers have successfully used algorithms like random forests and neural networks, trained on datasets of experimental results, to predict the conversion rates of amide synthesis with high accuracy (R² > 0.9). pku.edu.cnnih.gov These models use molecular descriptors, which can be derived from quantum chemical calculations (like Density Functional Theory, DFT) or from the 2D/3D structure of the molecules, as inputs. pku.edu.cnnih.govresearchgate.net For a molecule like this compound, an AI model could predict its physicochemical properties, such as solubility or stability, and even forecast its potential biological activities based on its structural features. nih.govchemrxiv.org

A significant challenge in this area is the need for large, high-quality datasets. aiche.orgnih.gov However, studies have shown that even with smaller, focused datasets, ML models can be effective, especially when incorporating data from related but unknown molecules to improve predictive power. pku.edu.cn The development of unified, open-source platforms for molecular property prediction is making these advanced tools more accessible to the broader scientific community. chemrxiv.orgresearchgate.net

Table 3: Machine Learning in Amide Synthesis and Property Prediction

| Model/Approach | Predicted Property | Input Descriptors | Key Findings |

|---|---|---|---|

| Random Forest | Reaction conversion rate | Quantum chemical descriptors (DFT) | Demonstrated excellent predictive performance (R² > 0.95) even with small datasets. pku.edu.cn |

| Neural Networks | Activation energy barriers | Molecular structural parameters | Outperformed other models in predicting cis-trans isomerization barriers in amides. researchgate.net |

| Stacking Technique | Reaction yield | 2D/3D structural features | Achieved the best performance on a large, challenging literature dataset of amide couplings. nih.govcmu.edu |

| Deep Reinforcement Learning | Binding affinity, physicochemical properties | SMILES notations, 3D structures | Can generate novel molecular structures with optimized properties for a specific target. nih.govnih.gov |

Exploration of this compound in Materials Science and Chemical Sensing

While the primary research focus for many phenoxyacetamide derivatives has been in medicinal chemistry, future investigations could explore the potential of this compound in materials science and as a component in chemical sensors. doaj.orgresearchgate.net The compound's structure, which combines a rigid phenyl ring with a flexible cyclohexyl group via an amide linker, suggests possibilities for creating ordered materials.

In materials science, molecules with both rigid and flexible components can be precursors to liquid crystals or specific types of polymers. The amide group's ability to form strong hydrogen bonds could be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. nih.gov Furthermore, related structures containing tetrazole rings have been investigated as nitrogen-rich energetic materials, suggesting that derivatives of this compound could be synthesized and evaluated for similar high-energy applications. smolecule.com

In the field of chemical sensing, the phenoxy and cyclohexyl groups could be functionalized to create selective binding sites for specific analytes. The core structure could serve as a scaffold for developing new chemosensors, where the binding of a target molecule would induce a measurable change in a physical property, such as fluorescence or an electrochemical signal. The versatility of the amide linkage allows for the straightforward synthesis of a library of derivatives to screen for sensing applications. evitachem.com

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Phenoxyacetic acid |

| Cyclohexylamine |

| Triflic anhydride |

| 2-fluoropyridine |

| Phenoxyacetonitrile |

| N-cyclohexyl-2-(naphthalen-2-yloxy)-acetamide |

| N-Cyclohexyl-2-oxo-2-phenylacetamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.